(2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid
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Description
The compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon with three fused benzene rings . It has an amide group and a carboxylic acid group attached to the anthracene structure .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 1-aminoanthracene-9,10-dione carboxamides, has been synthesized by coupling a weakly reactive amine, 1-aminoanthracene-9,10-dione, and sterically hindered carboxylic acids using COMU as the coupling agent .Molecular Structure Analysis
The molecular structure of this compound likely includes an anthracene core, which is a system of three fused benzene rings. It also has an amide group (-CONH2) and a carboxylic acid group (-COOH) attached to the anthracene structure .Scientific Research Applications
Electronic and Magnetic Switches
Due to their conductive properties, these compounds can be used in electronic and magnetic switches, which play a crucial role in controlling the flow of electricity in circuits.
Each of these fields could potentially benefit from the unique properties of “(2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid” based on its structural similarity to other anthracene derivatives . Further research and experimentation would be necessary to determine the specific roles this compound could play within these applications.
properties
IUPAC Name |
(E)-4-[(9,10-dioxoanthracen-2-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5/c20-15(7-8-16(21)22)19-10-5-6-13-14(9-10)18(24)12-4-2-1-3-11(12)17(13)23/h1-9H,(H,19,20)(H,21,22)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPDDHYEWBGMKY-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26725860 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid |
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